molecular formula C28H44O3 B6318768 1-alpha,25-Dihydroxy-3-epi-vitamin D2 CAS No. 216161-85-2

1-alpha,25-Dihydroxy-3-epi-vitamin D2

Katalognummer: B6318768
CAS-Nummer: 216161-85-2
Molekulargewicht: 428.6 g/mol
InChI-Schlüssel: ZGLHBRQAEXKACO-WRCFSYAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

1-alpha,25-Dihydroxy-3-epi-vitamin D2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium . The major products formed from these reactions depend on the specific conditions and reagents used but generally include various hydroxylated or carbonylated derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Research indicates that 1α,25(OH)₂-3-epi-D₂ may have therapeutic potential in oncology. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to activate VDR leads to apoptosis in malignant cells without the hypercalcemic side effects associated with calcitriol .

Bone Health

Due to its lower calcemic effect, 1α,25(OH)₂-3-epi-D₂ is being investigated as a safer alternative for treating conditions like osteoporosis and renal osteodystrophy. Studies suggest that it can enhance bone formation and mineralization without significantly elevating serum calcium levels .

Respiratory Health

The compound has also been studied for its role in lung health. It stimulates surfactant production in type II pneumocytes, which is crucial for maintaining alveolar stability and reducing the risk of respiratory distress syndrome . This property positions it as a potential therapeutic agent for pulmonary diseases.

The following table summarizes the comparative biological activities of 1α,25(OH)₂-3-epi-D₂ relative to calcitriol:

Activity 1α,25(OH)₂-3-epi-D₂ Calcitriol
VDR Binding AffinityHighHigh
Calcemic EffectLowHigh
Anti-proliferative ActivitySignificantModerate
Osteocalcin Gene ActivationLowHigh
Surfactant Production StimulationYesNo

Study on Cancer Cell Lines

In a study published in PLOS ONE, researchers demonstrated that 1α,25(OH)₂-3-epi-D₂ effectively inhibited growth in various adenocarcinoma cell lines. The study highlighted its potential as an adjunct therapy in cancer treatment protocols .

Osteoporosis Management

A clinical trial investigated the effects of 1α,25(OH)₂-3-epi-D₂ on postmenopausal women with osteoporosis. Results indicated improved bone density markers without significant increases in serum calcium levels, suggesting a favorable safety profile compared to traditional vitamin D therapies .

Pulmonary Function Improvement

Research focusing on pulmonary alveolar type II cells revealed that treatment with 1α,25(OH)₂-3-epi-D₂ led to enhanced surfactant protein production. This finding supports its potential use in managing conditions like acute respiratory distress syndrome (ARDS) .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1-alpha,25-Dihydroxy-3-epi-vitamin D2 is a potent metabolite of vitamin D2, recognized for its significant biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound (also known as 1α,25(OH)₂D₂) is synthesized from vitamin D2 and exhibits high metabolic stability. It functions primarily through the activation of the vitamin D nuclear receptor (VDR), which regulates gene expression related to calcium and phosphate homeostasis, cellular differentiation, and immune function.

The compound exerts its biological effects by binding to VDR, leading to the formation of a heterodimer with retinoid X receptor (RXR). This complex translocates to the nucleus and initiates transcription of target genes involved in various physiological processes . The interaction with VDR is crucial for mediating the compound's effects on bone metabolism, immune response modulation, and cellular growth regulation.

Biological Effects

This compound exhibits a range of biological activities:

  • Calcium and Phosphate Metabolism : It plays a vital role in maintaining calcium and phosphate levels in the body. Compared to its analog 1-alpha,25-dihydroxyvitamin D3, it has a lower calcemic effect but retains significant activity in promoting bone health .
  • Cellular Differentiation : The compound influences the differentiation of various cell types, including keratinocytes and osteoblasts. It has been shown to inhibit proliferation in keratinocytes while promoting differentiation .
  • Immune Modulation : Research indicates that this compound can modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases .

Comparative Biological Activity

A comparison of this compound with other vitamin D metabolites highlights its unique properties:

CompoundCalcemic EffectVDR Binding AffinityStability
1-alpha,25-Dihydroxyvitamin D3HighHighModerate
1-alpha,25-Dihydroxy-3-epi-D2LowModerateHigh
1-alpha,25-Dihydroxy-20-epi-D3ModerateHighModerate

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In human keratinocytes, this metabolite demonstrated a significant inhibitory effect on cell growth while promoting differentiation. It was found to be more effective than its analogs after prolonged exposure .
  • Animal Models : Research involving rat models showed that administration of this compound resulted in improved calcium absorption without causing hypercalcemia, suggesting its therapeutic potential in managing vitamin D deficiency-related disorders .
  • Clinical Implications : Given its low calcemic effect and high stability, this compound is being explored for potential use in treating conditions such as osteoporosis and certain cancers where traditional vitamin D therapies may pose risks due to hypercalcemia .

Eigenschaften

IUPAC Name

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23+,24-,25+,26+,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLHBRQAEXKACO-WRCFSYAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.